molecular formula C16H14ClN3O B2849392 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide CAS No. 301228-32-0

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

Cat. No.: B2849392
CAS No.: 301228-32-0
M. Wt: 299.76
InChI Key: ABPNEUMCHOAVQP-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method involves the reaction of o-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide is unique due to its combined benzimidazole and chlorobenzamide structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPNEUMCHOAVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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